molecular formula C14H27IN4O6 B11928590 Iodoacetamide-PEG5-azide

Iodoacetamide-PEG5-azide

Cat. No.: B11928590
M. Wt: 474.29 g/mol
InChI Key: RVCJJFODINCSQX-UHFFFAOYSA-N
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Preparation Methods

Iodoacetamide-PEG5-azide is synthesized through a series of chemical reactions involving the introduction of an azide group and an iodoacetamide group onto a PEG backbone. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Iodoacetamide-PEG5-azide undergoes several types of chemical reactions:

Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications .

Comparison with Similar Compounds

Iodoacetamide-PEG5-azide is unique due to its dual functionality, containing both an azide group and an iodoacetamide group. This allows it to participate in a wide range of click chemistry reactions. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and reaction conditions.

Properties

Molecular Formula

C14H27IN4O6

Molecular Weight

474.29 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide

InChI

InChI=1S/C14H27IN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20)

InChI Key

RVCJJFODINCSQX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI

Origin of Product

United States

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